molecular formula C8H11BO4 B1443093 4-Hydroxymethyl-2-methoxyphenylboronic acid CAS No. 1448869-97-3

4-Hydroxymethyl-2-methoxyphenylboronic acid

Cat. No.: B1443093
CAS No.: 1448869-97-3
M. Wt: 181.98 g/mol
InChI Key: URBPGQWDDRHAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-2-methoxyphenylboronic acid is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. As a functionalized phenylboronic acid, it serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. In these reactions, it acts as an organoboron reagent to form biaryl bonds, a fundamental step in the construction of complex organic molecules for materials science and pharmaceutical research. The presence of both a boronic acid group and a hydroxymethyl group on the methoxyphenyl ring structure makes it a valuable substrate for further chemical modifications or for use in the synthesis of more complex molecular architectures. Researchers can utilize this compound in the development of sensors and probes, leveraging the specific binding affinity of boronic acids to diol groups, which is found in biological molecules like sugars. The methoxy and hydroxymethyl substituents can influence the compound's electronic properties, solubility, and binding characteristics. For detailed specifications, including CAS number, molecular formula, molecular weight, and physical properties such as melting point and storage conditions, please consult the Certificate of Analysis for your specific product lot. Always refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

[4-(hydroxymethyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPGQWDDRHAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

4-Hydroxymethyl-2-methoxyphenylboronic acid is a boronic acid derivative that has attracted attention in recent research due to its potential biological activities, particularly in the field of cancer treatment. This compound's structure allows it to interact with various biomolecules, influencing enzyme activity and protein functions.

The biological activity of this compound primarily arises from its boronate group, which can form reversible covalent bonds with cis-diols found in glycoproteins and other biomolecules. This property suggests its potential as an enzyme inhibitor, particularly targeting proteasomes and glycosidases, which are crucial in cancer cell survival and metabolism.

Biological Activities

Research indicates several key biological activities associated with this compound:

Research Findings

Recent studies have focused on the interactions of this compound with biomolecules:

  • Inhibition Studies : Preliminary findings indicate that this compound can inhibit certain enzymes involved in cancer progression. For instance, it has been shown to affect proteasome activity, which is critical for regulating protein degradation pathways.
  • Binding Affinity : Interaction studies have demonstrated its binding affinity towards specific targets, providing insights into its mechanism of action. These studies often utilize surface plasmon resonance (SPR) and other biophysical methods to quantify binding interactions .
  • Comparative Analysis : A comparison with structurally similar compounds highlights the unique aspects of this compound. For example:
Compound NameStructure FeaturesUnique Aspects
2-Methoxyphenylboronic acidContains methoxy groupLacks hydroxymethyl functionality
4-Methoxyphenylboronic acidContains methoxy groupDifferent substitution pattern on the phenyl ring
2-Hydroxymethyl-4-methoxyphenylboronic acidHydroxymethyl group at different positionPositioning of hydroxymethyl affects reactivity

This table illustrates how this compound stands out due to its specific arrangement of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds.

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

  • In Vivo Studies : Some boronic acids have shown promising results in animal models for inhibiting tumor growth and metastasis. For instance, compounds demonstrating similar mechanisms have been tested for their efficacy against triple-negative breast cancer (TNBC), exhibiting significant inhibitory effects on tumor proliferation and metastasis .
  • Toxicity Assessments : Toxicological evaluations indicate that while these compounds show promise, they also require careful assessment regarding their safety profiles. Studies have reported varying degrees of cytotoxicity against normal cells versus cancer cells, underscoring the importance of selectivity in therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 4-hydroxymethyl-2-methoxyphenylboronic acid and its analogs:

Compound Name Molecular Formula Substituents (Position) CAS Number Purity (%) Melting Point (°C) Key References
This compound C$8$H${11}$BO$_4$ -CH$2$OH (4), -OCH$3$ (2) N/A N/A N/A
4-Hydroxy-2-methoxyphenylboronic acid C$7$H$9$BO$_4$ -OH (4), -OCH$_3$ (2) 550373-98-3 ≥97 N/A
4-Methoxyphenylboronic acid C$7$H$9$BO$_3$ -OCH$_3$ (4) 5720-07-0 >97 N/A
4-(Hydroxymethyl)phenylboronic acid C$7$H$9$BO$_3$ -CH$_2$OH (4) 59016-93-2 N/A N/A
4-Hydroxy-2-methylphenylboronic acid C$7$H$9$BO$_3$ -OH (4), -CH$_3$ (2) 493035-82-8 97 104
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid C${11}$H${16}$BFO$_3$ -F (4), -OCH$3$ (2), -CH(CH$3$)$_2$ (5) 875446-29-0 N/A N/A

Key Differences and Research Findings

However, this group may also introduce steric hindrance, affecting cross-coupling efficiency . Methoxy vs. Hydroxy Groups: 4-Hydroxy-2-methoxyphenylboronic acid (CAS 550373-98-3) lacks the hydroxymethyl group but features a hydroxyl (-OH) at the 4-position. This increases acidity (pKa ~8–10 for boronic acids with electron-withdrawing groups) compared to methoxy-substituted analogs, influencing its reactivity in Suzuki reactions .

Substituent Position and Electronic Effects :

  • The 2-methoxy group in the target compound is an electron-donating substituent, which can stabilize the boronic acid via resonance, enhancing its Lewis acidity and reactivity toward aryl halides .
  • In contrast, 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid (CAS 875446-29-0) introduces fluorine (electron-withdrawing) and a bulky isopropyl group, which may reduce reaction rates due to increased steric demands .

Comparative Stability and Applications :

  • 4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8) demonstrates higher thermal stability (mp 104°C) due to its methyl substituent, making it suitable for high-temperature syntheses .
  • 4-Methoxyphenylboronic acid (CAS 5720-07-0) is widely used as a benchmark in Suzuki-Miyaura couplings due to its commercial availability and predictable reactivity .

Practical Considerations and Limitations

  • Purity and Handling : Most analogs, such as 4-methoxyphenylboronic acid, are available at >97% purity, ensuring reproducibility in synthetic applications. Proper handling (e.g., eye and skin protection) is critical, as boronic acids can irritate mucous membranes .

Preparation Methods

General Synthetic Approaches to Boronic Acids

Boronic acids, including substituted phenylboronic acids like 4-hydroxymethyl-2-methoxyphenylboronic acid, are typically prepared by:

The specific substitution pattern (hydroxymethyl and methoxy groups) requires careful selection of protecting groups and reaction conditions to avoid side reactions.

Preparation Routes for this compound

Starting Materials and Key Intermediates

  • The compound’s IUPAC name is (4-hydroxy-2-methoxyphenyl)boronic acid.
  • Molecular formula: C7H9BO4.
  • Molecular weight: 167.96 g/mol.
  • The presence of both hydroxyl and methoxy substituents on the phenyl ring influences reactivity and solubility.

Synthetic Procedure Overview

A representative synthetic route involves:

  • Step 1: Preparation of the substituted phenyl precursor
    Starting from 2-methoxyphenol derivatives, selective hydroxymethylation at the 4-position can be achieved via electrophilic substitution or directed ortho-lithiation followed by formaldehyde addition.

  • Step 2: Introduction of the boronic acid group
    The boronic acid moiety is introduced via palladium-catalyzed Suzuki-type borylation or via lithiation followed by reaction with trialkyl borates.

  • Step 3: Purification and isolation
    The crude product is purified by crystallization or chromatographic methods to achieve high purity (typically >95%).

Detailed Synthetic Example from Literature

A relevant example from the literature describes the preparation of related hydroxy- and methoxy-substituted phenylboronic acids via palladium-catalyzed borylation:

Step Reagents and Conditions Description Yield (%) Notes
1 4-methoxyphenylboronic acid + 2a (substrate) Pd(PPh3)4 (5 mol%), Na2CO3, Toluene/EtOH/H2O (2:1:1), 80 °C, 4 h 62% (2-step) Reaction monitored by TLC; product used directly for next step after filtration
2 Protection/deprotection steps Imidazole, TBSCl in DMF, room temp, 5 h Not specified Used to protect phenol groups before borylation

This procedure highlights the use of palladium catalysis and base in mixed solvent systems to achieve the boronic acid functionality, with careful control of protecting groups to maintain hydroxyl and methoxy substituents intact.

Purification and Quality Control

  • Purification typically involves silica gel chromatography or recrystallization.
  • Purity levels of 95% or higher are achievable, as reported by suppliers like AChemBlock.
  • Analytical techniques such as TLC, HRMS, and HPLC are used to confirm product identity and purity.

Alternative Methods and Patented Processes

While no direct patents describe the exact preparation of this compound, related patents on formylphenylboronic acids provide insight into purification and preparation strategies that may be adapted:

  • Use of alkaline aqueous solutions for purification.
  • Extraction and crystallization to remove impurities.
  • Control of pH and solvent choice to optimize yield and purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-methoxyphenol derivatives, aryl halides
Key reagents Pd(PPh3)4 catalyst, Na2CO3 base, TBSCl for protection
Solvents Toluene, ethanol, water, DMF, THF
Temperature Room temperature to 80 °C
Reaction time 4–5 hours typical
Purification Silica gel chromatography, recrystallization
Yield Approx. 60–70% (two-step processes)
Purity ≥95%

Research Findings and Considerations

  • The presence of hydroxyl and methoxy groups requires selective protection to avoid side reactions during borylation.
  • Palladium-catalyzed Suzuki coupling is a reliable method for introducing boronic acid groups on substituted phenyl rings.
  • Mixed solvent systems facilitate solubility and reaction efficiency.
  • Protection/deprotection steps increase overall synthetic complexity but are necessary for functional group tolerance.
  • Purification methods strongly influence the final product’s purity and yield.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxymethyl-2-methoxyphenylboronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids like this compound typically employs Suzuki-Miyaura cross-coupling or direct borylation . For example, a protocol analogous to involves:

  • Catalyst : Pd(PPh₃)₄ (0.15 mmol per 3 mmol substrate)
  • Base : 2 N Na₂CO₃ (1.5 ml per 3 mmol substrate)
  • Solvent system : Toluene/EtOH (3:1 v/v) under inert atmosphere.
    Purification via flash chromatography (e.g., PE/EtOAc gradients) is critical to isolate the product, as boronic acids often co-elute with impurities . Yield optimization requires precise stoichiometry of the boronic acid precursor and aryl halide, with excess boronic acid (1.5 eq) favoring coupling efficiency.

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization methods include:

  • ¹H-NMR : Look for diagnostic peaks such as the hydroxymethyl (-CH₂OH) proton at δ ~4.5 ppm and methoxy (-OCH₃) singlet at δ ~3.8 ppm.
  • Mass spectrometry (MS) : CI-MS or ESI-MS should show [M+H]⁺ or [M+NH₄]⁺ adducts (e.g., m/z 196.1 for C₈H₁₁BO₄).
  • Elemental analysis : Match calculated vs. experimental C/H/B/O percentages to rule out hydration or boroxin formation .

Advanced Research Questions

Q. How can researchers mitigate challenges in purifying this compound?

Purification of boronic acids is notoriously difficult due to:

  • Silica gel adsorption : Boronic acids bind irreversibly to silica, necessitating alternative stationary phases (e.g., alumina) or solvent systems with polar modifiers (e.g., 1–5% MeOH in DCM) .
  • Boroxin formation : Dehydration at elevated temperatures creates cyclic trimers. To prevent this, store samples under anhydrous conditions and avoid prolonged heating during rotary evaporation .
  • Recrystallization : Use mixed solvents like EtOAc/hexane to improve crystal purity.

Q. What stability considerations are critical for handling this compound in aqueous environments?

  • pH-dependent stability : Boronic acids form reversible esters with diols (e.g., sugars) at physiological pH (~7.4), which may alter reactivity. Below pH 5, protonation of the boronate group reduces nucleophilicity .
  • Hydrolytic degradation : Monitor aqueous solutions for decomposition via ¹¹B NMR, tracking the shift from δ ~30 ppm (trigonal boron) to δ ~10 ppm (tetrahedral borate) .

Q. How does the hydroxymethyl substituent influence supramolecular interactions in receptor design?

The hydroxymethyl group enhances hydrogen-bonding and chelation capabilities, making this compound a candidate for:

  • Saccharide sensing : The boronic acid group binds cis-diols (e.g., glucose), while the hydroxymethyl group stabilizes the complex via secondary interactions .
  • Metal-organic frameworks (MOFs) : The hydroxyl and methoxy groups can coordinate to metal nodes, as seen in related benzoxaborole systems .

Q. How should researchers resolve contradictions in reported physical data (e.g., melting points) for structurally similar boronic acids?

Discrepancies in melting points (e.g., 144–148°C vs. 212–217°C for fluorinated analogs in and ) often arise from:

  • Polymorphism : Crystallization conditions (solvent, cooling rate) affect crystal packing.
  • Hydration state : Anhydrous vs. hydrated forms exhibit distinct thermal profiles.
  • Purity thresholds : Commercial samples labeled as >98% purity may still contain trace solvents or isomers .
    Recommendation: Re-measure physical properties using standardized protocols (e.g., DSC at 5°C/min under N₂).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymethyl-2-methoxyphenylboronic acid
Reactant of Route 2
4-Hydroxymethyl-2-methoxyphenylboronic acid

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